N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS2/c22-15-7-9-16(10-8-15)23-18(26)14-28-20-19(17-6-5-13-27-17)24-21(25-20)11-3-1-2-4-12-21/h5-10,13H,1-4,11-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSDTXUZWNQFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with thiophene-2-carbaldehyde under specific conditions to form the thiophene ring. The diazaspiro structure is introduced through a cyclization reaction involving a suitable diamine and a spirocyclic precursor. Finally, the acetamide group is added via an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene and diazaspiro compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The diazaspiro structure provides rigidity and spatial orientation, enhancing the compound’s ability to interact with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide :
- Core : Pyridazin-3(2H)-one replaces the diazaspiro ring.
- Activity : Potent and specific FPR2 agonist (EC₅₀ in nM range), activating calcium mobilization and chemotaxis in neutrophils.
- SAR Insight: Methoxybenzyl substitution at pyridazinone enhances FPR2 selectivity over FPR1 .
Thiophene-Acetamide Derivatives
N-(4-Bromophenyl)-2-(2-thienyl)acetamide :
- Simplified Structure : Lacks the diazaspiro system; directly links thiophene to acetamide.
- Activity : Demonstrates in vitro antimycobacterial activity, highlighting the pharmacophoric importance of thiophene and bromophenyl motifs .
Diazaspiro Derivatives with Varied Aromatic Substituents
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide :
- Substituent : 3,4-Dichlorophenyl instead of 4-bromophenyl.
N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide :
- Substituent : 3-Chloro-2-methylphenyl group.
- SAR Note: Chlorine and methyl groups may influence lipophilicity and steric interactions .
Heterocycle-Modified Analogues
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) :
- Core : Imidazole replaces diazaspiro; benzofuran substitutes thiophene.
- Activity: Targets inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis .
Key Research Findings and Insights
- Substituent Effects : Bromine at the phenyl ring enhances electron-withdrawing properties, while thiophene contributes π-π stacking interactions. Modifications like chlorine or methoxy groups alter lipophilicity and target engagement .
Biological Activity
N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the spirocyclic structure and subsequent functionalization. The detailed synthetic route often includes the following steps:
- Formation of the Spiro Compound : The initial step involves creating the diazaspiro structure through cyclization reactions.
- Thioacetylation : The thiol group is introduced via a thioacetylation reaction.
- Bromination : The 4-bromophenyl group is introduced through bromination of the phenolic precursor.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains and fungi by disrupting cellular processes and inhibiting growth .
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties as well. In vitro assays against human cancer cell lines (e.g., MCF7 for breast cancer) have indicated that certain derivatives can induce cytotoxic effects, possibly through apoptosis pathways or by interfering with cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Membrane Integrity : The presence of the thiophene moiety can affect membrane permeability in microbial cells, leading to cell death.
- Interference with DNA/RNA Synthesis : Some derivatives may bind to nucleic acids or interfere with their synthesis, further contributing to their anticancer and antimicrobial effects.
Case Study 1: Antimicrobial Screening
A study evaluated various derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents.
Case Study 2: Anticancer Efficacy
In another research effort, a series of related compounds were tested for cytotoxicity against MCF7 cells using the Sulforhodamine B (SRB) assay. Notably, some derivatives showed IC50 values below 10 µM, suggesting potent anticancer activity.
Data Summary
| Activity Type | Tested Compound | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Various Derivatives | Low µM Range | Gram-positive & Gram-negative bacteria |
| Anticancer | Selected Derivatives | <10 µM | MCF7 (Breast Cancer Cell Line) |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires multi-step reactions involving bromophenyl precursors, thioether linkages, and spirocyclic diazaspiro intermediates. Critical parameters include:
- Temperature control : Maintain 60–80°C during coupling reactions to avoid side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
- Characterization : Confirm structure via /-NMR, FT-IR (amide C=O stretch ~1650 cm), and HRMS .
Q. How can researchers design experiments to assess initial biological activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
- Antimicrobial testing : Evaluate bacterial/fungal inhibition via disk diffusion (e.g., E. coli, C. albicans) at 50–200 µg/mL .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thiophene protons (δ 6.8–7.0 ppm). -NMR confirms sp-hybridized carbons in the diazaspiro ring (~120–140 ppm) .
- Mass Spectrometry : HRMS with ESI+ mode detects [M+H] peaks (expected m/z ~550–600) .
- X-ray crystallography : Resolves spirocyclic conformation and dihedral angles (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways and predict reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G*) to identify rate-limiting steps in thioether bond formation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction yields (e.g., DMF vs. THF) .
- TDDFT : Predict UV-Vis spectra ( ~270–300 nm) for photostability analysis .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies (e.g., MCF-7: 12 µM vs. 45 µM) while controlling for assay protocols (e.g., incubation time, serum content) .
- Purity verification : Re-test compounds with HPLC (≥98% purity) to exclude impurities as confounding factors .
- Target engagement assays : Use SPR or ITC to measure direct binding to proposed targets (e.g., kinases, tubulin) .
Q. How can structure-activity relationship (SAR) studies enhance potency?
- Methodological Answer :
- Substituent variation : Replace 4-bromophenyl with 4-Cl or 4-CF to modulate lipophilicity (clogP ~3.5–4.2) .
- Spirocyclic modifications : Introduce methyl groups at C6 of the diazaspiro ring to improve metabolic stability .
- Thiophene replacement : Test furan or pyridine analogs to alter π-π stacking interactions .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Cryo-EM/Molecular Docking : Model binding to tubulin or topoisomerase II using AutoDock Vina (∆G ≤ -8 kcal/mol) .
- NMR-based STD assays : Identify key pharmacophores (e.g., thiophene, bromophenyl) via saturation transfer difference .
- Metabolomics : Track hepatic metabolism using LC-MS/MS to identify sulfoxide or glucuronide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
